Hederacoside C

描述

Hederacoside C is a principal bioactive pharmaceutical ingredient of Hedera helix leaf. It is known for its expectorant, bronchodilator, antibacterial, and bronchospasmolytic effects .

Synthesis Analysis

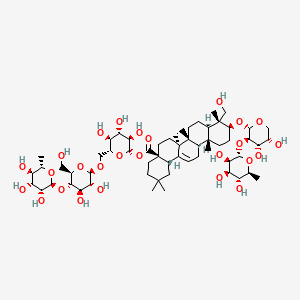

A study characterised the metabolites of Hederacoside C using ultrahigh-performance liquid chromatography quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) technique combined with automatic fragment ion search (FISh). This was used for the characterisation of metabolites of Hederacoside C in vivo and in vitro .Molecular Structure Analysis

The molecular structure of Hederacoside C has been analysed using techniques such as ultrahigh-performance liquid chromatography quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS) combined with automatic fragment ion search (FISh) .Chemical Reactions Analysis

Hederacoside C undergoes general metabolic reactions including dealkylation, reduction, oxidation, desaturation, dehydration, cysteine conjugation, GSH conjugation, taurine conjugation, and glycine conjugation to produce 26 phase I and eight phase II metabolites .Physical And Chemical Properties Analysis

Hederacoside C has a molecular weight of 1221.4 g/mol and a molecular formula of C59H96O26 .科学研究应用

Anti-Aging and Hydrating Efficacy in Skin Care

Hederacoside C is used in the formulation of bioactive lipid nanocarriers (BLN) for skin care products . These nanocarriers are loaded with UV-absorbers and selected herbals, including Hederacoside C-based extracts . The BLN promotes skin anti-aging and hydrating efficacy . In a study, a noteworthy cosmetic efficacy was detected by an in vivo skin test, where the hydration effect reached 97% for the BLN prepared with pomegranate oil .

Photoprotection

The BLN loaded with Hederacoside C-based extracts and UV-absorbers demonstrated significant photoprotection against UVA rays . The UVA-PF reached values of 30, while the maximum SPF value was 13 . The in vitro irradiation study demonstrated the photostability of BLN under UV exposure .

Chromatographic Analysis

Hederacoside C is used in the development of chromatographic methods for routine determination in ivy leaf extracts, capsules, and syrup . Different chromatographic methods have been developed for the routine quantitative analysis of Hederacoside C . The methods are recognized as accurate, precise, and reliable .

Nanomaterials Research

Hederacoside C is used in nanomaterials research, particularly in the development of bioactive lipid nanocarriers . The nanocarriers loaded with Hederacoside C-based extracts are characterized for particle size, zeta potential, thermal behavior, entrapment efficiency, and drug loading .

作用机制

Target of Action

Hederacoside C (HSC) is a bioactive saponin extracted from the leaves of Hedera helix . It primarily targets the S100A9 protein and the MAPK/NF-κB signaling pathway . S100A9 is involved in the degranulation of neutrophils, which plays a crucial role in inflammation . The MAPK/NF-κB pathway is a key player in the regulation of immune responses and inflammation .

Mode of Action

HSC interacts with its targets to modulate inflammation. It inhibits the activation of the MAPK/NF-κB signaling pathway, preventing LPS-induced TLR4 dimerization and MyD88 recruitment . HSC also suppresses the expression of S100A9 and its downstream genes, including TLR4, MAPK, and NF-κB axes in the colon . This interaction results in the attenuation of inflammation.

Biochemical Pathways

HSC affects several biochemical pathways. It significantly inhibits the activation of the MAPK/NF-κB signaling pathway, a key player in immune responses and inflammation . HSC also suppresses the expression of S100A9, a protein involved in neutrophil degranulation . By moderating these pathways, HSC can alleviate inflammation and restore impaired intestinal barriers .

Pharmacokinetics

HSC is quickly absorbed in the gastrointestinal tract . It has a low bioavailability, which may limit its clinical application .

Result of Action

The action of HSC results in several molecular and cellular effects. It significantly alleviates inflammation by inhibiting pro-inflammatory cytokine production and apoptosis of colonic epithelial cells . HSC also partially restores colonic epithelial cell proliferation . Notably, it attenuates neutrophil recruitment and degranulation, as well as S100A9 release, both in vitro and in vivo . Furthermore, HSC promotes the expression of tight junction proteins and repairs the epithelial barrier via inhibiting S100A9 .

Action Environment

The action, efficacy, and stability of HSC can be influenced by various environmental factors. For instance, the presence of other compounds in the gut can affect the absorption and bioavailability of HSC . Additionally, the inflammatory state of the body, such as in conditions like colitis, can influence the effectiveness of HSC . More research is needed to fully understand how these and other environmental factors influence the action of HSC.

安全和危害

未来方向

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHDIBJJJRNDSX-MCGLQMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317445 | |

| Record name | Hederacoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1221.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14216-03-6 | |

| Record name | Hederacoside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kalopanaxsaponin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hederacoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KALOPANAXSAPONIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2608B2L1BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: [] Yes, research suggests that Hederacoside C can ameliorate colitis, an inflammatory bowel disease, by restoring the integrity of the intestinal barrier. This effect is linked to the compound's ability to moderate S100A9/MAPK signaling and suppress neutrophil recruitment and activation, both key processes in inflammatory responses.

ANone: The molecular formula of Hederacoside C is C42H66O14, and its molecular weight is 794.96 g/mol.

A: [] Yes, molecular docking simulations have been utilized to understand the interaction between Hederacoside C and the Lotus japonicus GSK3β/SHAGGY-like kinase (LjSK1), revealing its potential as a molecular target for developing small molecule modulators for crop protection.

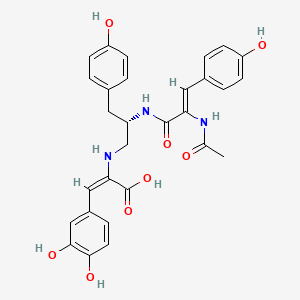

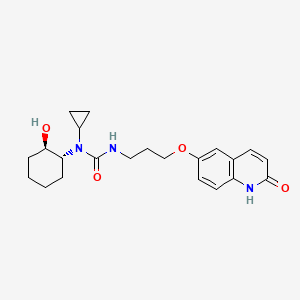

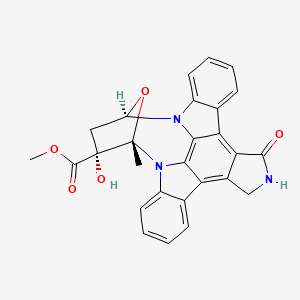

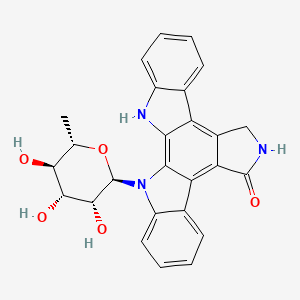

A: [, , ] Structural variations significantly impact the biological activities of Hedera helix saponins. For instance, α-hederin, the aglycone of Hederacoside C, inhibits β2-adrenergic receptor internalization, while Hederacoside C itself does not. Similarly, glycyrrhizic acid, another saponin, exhibits a stronger ability to enhance the susceptibility of vancomycin-resistant enterococci to antibiotics compared to other tested saponins like α-hederin, Hederacoside C, and primulic acid 1. These findings highlight the importance of specific structural moieties for target binding and biological activity.

A: [] Researchers have investigated the formulation of Hederacoside C into topical dosage forms, including microemulsions, gels, and ointments. The study aimed to assess the in vitro and ex vivo permeation of the compound from these formulations, indicating efforts towards optimizing its delivery and therapeutic application.

A: [] A process has been patented for preparing a storage-stable ivy leaf extract containing Hederacoside C and α-hederin. This process involves treating dried ivy leaves with hot water steam before extraction, suggesting the importance of controlled processing conditions for preserving the stability of these compounds in herbal preparations.

A: [] Research suggests that the pharmacokinetic profile of Hederacoside C can vary depending on its formulation. When administered orally as a pure compound, ivy extract, or a specific botanical drug (AG NPP709), differences in the concentration-time profiles of Hederacoside C were observed, indicating the influence of formulation on its absorption and/or metabolism.

A: [] In vitro studies on cervix epithelial tumor cells and normal fibroblasts have demonstrated the antiproliferative activity of α-hederin and hederagenin, both present in Hedera helix. While α-hederin exhibited biocompatibility with normal fibroblasts at lower concentrations, both saponins effectively inhibited the growth of tumor cells at higher concentrations, suggesting potential anti-cancer properties.

A: [] Yes, a study investigating the effects of a mixture of ivy leaf extract and Coptidis rhizome on patients with chronic bronchitis and bronchiectasis found significant improvements in respiratory symptoms. This suggests the potential therapeutic benefit of Hedera helix extract, although further research is needed to elucidate the specific contributions of individual compounds like Hederacoside C.

ANone: Several analytical techniques are employed for the analysis of Hederacoside C:

A: [, , ] Validation of analytical methods, particularly HPLC methods, for quantifying Hederacoside C usually involves assessing parameters such as:

A: [] Research suggests that Hedera helix saponins, particularly soyasaponin I and β-escin, can synergize the insecticidal activity of pea peptides against stored-product insects. This finding highlights the potential for these compounds to be utilized in crop protection strategies, demonstrating their relevance beyond traditional medicinal applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B1673197.png)

![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)

![methyl 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylate](/img/structure/B1673215.png)